Cas no 60868-61-3 (2-(5-Methyl-pyrazol-1-ylmethyl)-quinoline-4-carboxylic acid)

2-(5-Methyl-pyrazol-1-ylmethyl)-quinoline-4-carboxylic acid structure
60868-61-3 structure
Nome del prodotto:2-(5-Methyl-pyrazol-1-ylmethyl)-quinoline-4-carboxylic acid
Numero CAS:60868-61-3
MF:C15H13N3O2
MW:267.282623052597
CID:1075545
PubChem ID:6485411

2-(5-Methyl-pyrazol-1-ylmethyl)-quinoline-4-carboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(5-Methyl-pyrazol-1-ylmethyl)-quinoline-4-carboxylic acid
    • 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 7-chloro-1-(2-fluorobenzoyl)-5-phenyl-
    • 7-chloro-1-(2-fluoro-benzoyl)-5-phenyl-1,5-dihydro-benzo[b][1,4]diazepine-2,4-dione
    • 7-Chloro-1-(2-fluorobenzoyl)-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
    • 7-chloro-1-(2-furfuryl-2H-pyrazol-3-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester
    • AC1L4TIW
    • AC1Q4O35
    • AG-K-22979
    • AR-1H3234
    • CTK4F4461
    • LS-34094
    • 60868-61-3
    • HMS2656N23
    • 2-((5-Methyl-1H-pyrazol-1-yl)methyl)quinoline-4-carboxylic acid
    • MFCD05861711
    • HMS1701E07
    • CHEMBL1461588
    • EN300-230111
    • VS-09802
    • 2-(5-methyl-pyrazol-1-ylmethyl)-quinoline-4-carboxylic acid, AldrichCPR
    • CS-0240794
    • BBL030423
    • 2-[(5-methyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid
    • AB00606046-06
    • 956371-98-5
    • STK349989
    • 2-[(5-methylpyrazol-1-yl)methyl]quinoline-4-carboxylic acid
    • DTXSID001175422
    • MLS000716850
    • SMR000278367
    • 2-[(5-Methyl-1H-pyrazol-1-yl)methyl]-4-quinolinecarboxylic acid
    • AKOS000302589
    • NCGC00301614-01
    • Inchi: InChI=1S/C15H13N3O2/c1-10-6-7-16-18(10)9-11-8-13(15(19)20)12-4-2-3-5-14(12)17-11/h2-8H,9H2,1H3,(H,19,20)
    • Chiave InChI: OKRIIXQGYJWTIZ-UHFFFAOYSA-N
    • Sorrisi: CC1=CC=NN1CC2=NC3=CC=CC=C3C(=C2)C(=O)O

Proprietà calcolate

  • Massa esatta: 267.100776666g/mol
  • Massa monoisotopica: 267.100776666g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 3
  • Complessità: 363
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 68Ų
  • XLogP3: 2.1

2-(5-Methyl-pyrazol-1-ylmethyl)-quinoline-4-carboxylic acid Informazioni sulla sicurezza

  • Codice categoria di pericolo: 22
  • Identificazione dei materiali pericolosi: Xn
  • Classe di pericolo:IRRITANT
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd